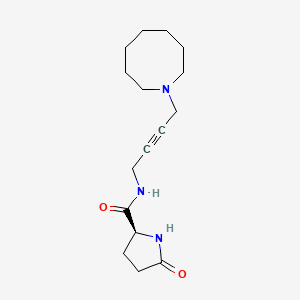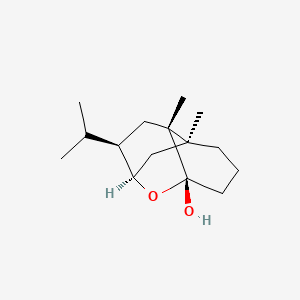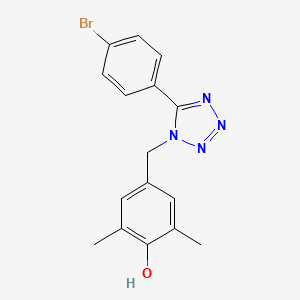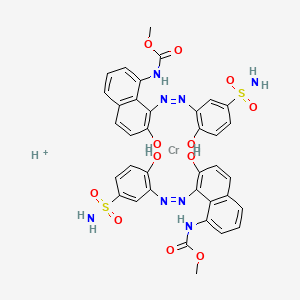
Hydrogen bis(methyl (8-((5-(aminosulphonyl)-2-hydroxyphenyl)azo)-7-hydroxy-1-naphthyl)carbamato(2-))chromate(1-)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hydrogen bis(methyl (8-((5-(aminosulphonyl)-2-hydroxyphenyl)azo)-7-hydroxy-1-naphthyl)carbamato(2-))chromate(1-) is a complex organic-inorganic hybrid compound It features a chromate core coordinated with a bis(methyl carbamato) ligand system, which is further functionalized with azo and sulphonyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Hydrogen bis(methyl (8-((5-(aminosulphonyl)-2-hydroxyphenyl)azo)-7-hydroxy-1-naphthyl)carbamato(2-))chromate(1-) typically involves multi-step organic synthesis followed by coordination chemistry. The initial steps often include the preparation of the azo compound through diazotization and coupling reactions. The sulphonyl and hydroxyl groups are introduced through sulphonation and hydroxylation reactions, respectively. The final step involves the coordination of the organic ligand with a chromate source under controlled pH and temperature conditions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale organic synthesis reactors equipped with precise temperature and pH control systems. The process would include the synthesis of the organic ligand followed by its coordination with chromate under optimized conditions to ensure high yield and purity.
化学反应分析
Types of Reactions
Hydrogen bis(methyl (8-((5-(aminosulphonyl)-2-hydroxyphenyl)azo)-7-hydroxy-1-naphthyl)carbamato(2-))chromate(1-) can undergo various chemical reactions, including:
Oxidation: The chromate core can participate in redox reactions, potentially altering the oxidation state of chromium.
Reduction: The azo group can be reduced to form amines.
Substitution: The sulphonyl and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Products may include higher oxidation states of chromium or oxidized organic fragments.
Reduction: Amines derived from the reduction of the azo group.
Substitution: Substituted derivatives with new functional groups replacing the sulphonyl or hydroxyl groups.
科学研究应用
Hydrogen bis(methyl (8-((5-(aminosulphonyl)-2-hydroxyphenyl)azo)-7-hydroxy-1-naphthyl)carbamato(2-))chromate(1-) has several scientific research applications:
Chemistry: Used as a reagent in analytical chemistry for detecting and quantifying various substances.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of dyes and pigments due to its vibrant color and stability.
作用机制
The mechanism of action of Hydrogen bis(methyl (8-((5-(aminosulphonyl)-2-hydroxyphenyl)azo)-7-hydroxy-1-naphthyl)carbamato(2-))chromate(1-) involves its interaction with molecular targets through coordination chemistry. The chromate core can interact with various biomolecules, potentially altering their function. The azo and sulphonyl groups can participate in redox and substitution reactions, respectively, influencing the compound’s overall reactivity and biological activity.
相似化合物的比较
Similar Compounds
- Hydrogen bis(methyl (8-((5-(aminosulphonyl)-2-hydroxyphenyl)azo)-7-hydroxy-1-naphthyl)carbamato(2-))chromate(1-)
- Hydrogen bis(methyl (8-((5-(aminosulphonyl)-2-hydroxyphenyl)azo)-7-hydroxy-1-naphthyl)carbamato(2-))chromate(2-)
- Hydrogen bis(methyl (8-((5-(aminosulphonyl)-2-hydroxyphenyl)azo)-7-hydroxy-1-naphthyl)carbamato(2-))chromate(3-)
Uniqueness
The uniqueness of Hydrogen bis(methyl (8-((5-(aminosulphonyl)-2-hydroxyphenyl)azo)-7-hydroxy-1-naphthyl)carbamato(2-))chromate(1-) lies in its specific coordination environment and functional groups, which confer distinct chemical and physical properties. Its vibrant color, stability, and reactivity make it a valuable compound for various applications in research and industry.
属性
CAS 编号 |
66006-52-8 |
|---|---|
分子式 |
C36H33CrN8O12S2+ |
分子量 |
885.8 g/mol |
IUPAC 名称 |
chromium;hydron;methyl N-[7-hydroxy-8-[(2-hydroxy-5-sulfamoylphenyl)diazenyl]naphthalen-1-yl]carbamate |
InChI |
InChI=1S/2C18H16N4O6S.Cr/c2*1-28-18(25)20-12-4-2-3-10-5-7-15(24)17(16(10)12)22-21-13-9-11(29(19,26)27)6-8-14(13)23;/h2*2-9,23-24H,1H3,(H,20,25)(H2,19,26,27);/p+1 |
InChI 键 |
SSTIMYJVMSGWNA-UHFFFAOYSA-O |
规范 SMILES |
[H+].COC(=O)NC1=CC=CC2=C1C(=C(C=C2)O)N=NC3=C(C=CC(=C3)S(=O)(=O)N)O.COC(=O)NC1=CC=CC2=C1C(=C(C=C2)O)N=NC3=C(C=CC(=C3)S(=O)(=O)N)O.[Cr] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


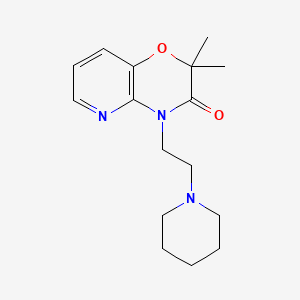
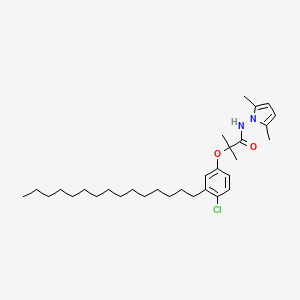

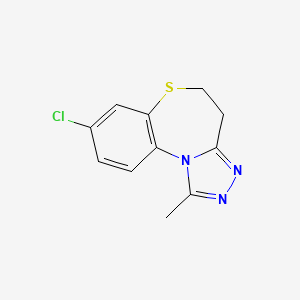
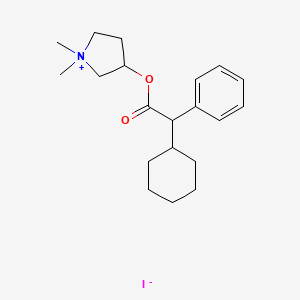
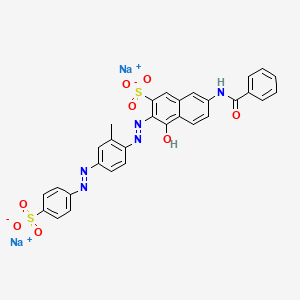
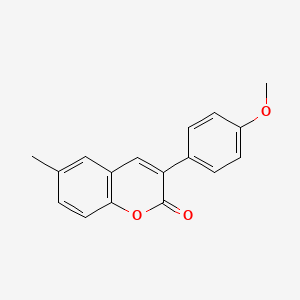
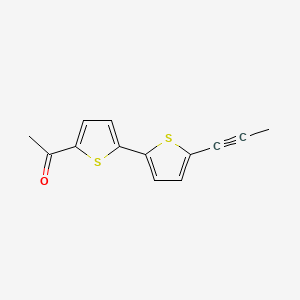
![9-(2-chlorophenyl)-N-(4-fluorophenyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B12733451.png)
![3-[(2S)-1-Nitroso-2-piperidinyl]pyridine](/img/structure/B12733456.png)
